Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

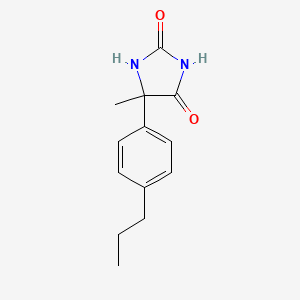

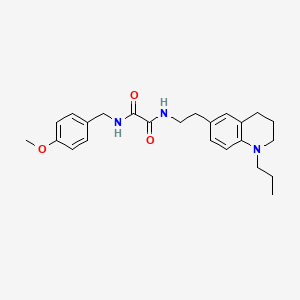

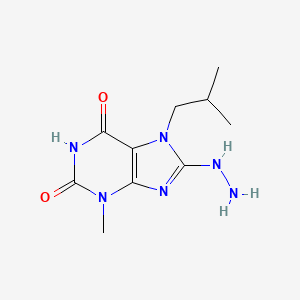

“Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O5S . It has an average mass of 230.238 Da and a monoisotopic mass of 230.024887 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group and a 2-methoxy-2-oxoethoxy group . The exact structure can be represented by the SMILES string: COC(=O)COC1=C(SC=C1)C(=O)OC .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .科学的研究の応用

Electrochemical Synthesis and Applications

- Polymeric Films and Electrical Conductivity : Thiophene derivatives, including those with methoxy substitutions, have been studied for their ability to form polymeric films through electrochemical oxidation. Such polymers display electrical conductivity and exhibit reversible color changes due to the charge-discharge process, which is observable via UV-visible spectroscopy. This property is significant for applications in electronic devices and smart materials (Dian, Barbey, & Decroix, 1986).

Organic Synthesis and Chemical Transformations

- Synthetic Routes and Derivatives : Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate, a compound closely related to the query chemical, has led to new routes for synthesizing mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids, showing the versatility of thiophene derivatives in organic synthesis and the potential for creating novel compounds with varied applications (Corral & Lissavetzky, 1984).

Medicinal Chemistry and Biological Activity

- Anti-proliferative Activity : Studies on thiophene derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential in cancer research. Compounds with specific substitutions on the thiophene ring demonstrated significant tumor selectivity and activity against various tumor cell lines, underscoring the therapeutic potential of methyl thiophene-2-carboxylate derivatives (Thomas et al., 2017).

Heterocyclic Chemistry

- Novel Heterocyclic Systems : The development of new synthetic methods involving thiophene derivatives has facilitated the creation of complex heterocyclic systems. These advancements contribute to the broader exploration of heterocyclic chemistry and the development of new materials and pharmaceuticals (Ahn et al., 2012).

将来の方向性

The future research directions could involve exploring the biological activities of “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” and its derivatives, given the known biological activities of thiophene compounds . Additionally, developing efficient and scalable synthesis methods for this compound could be another area of interest.

特性

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSARGZAIWIRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)